Z-D-Val-Lys(Z)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

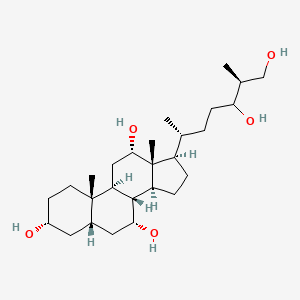

Z-D-Val-Lys(Z)-OH is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields of research. This peptide is a derivative of the natural peptide, enkephalin, and has been synthesized using solid-phase peptide synthesis methods.

Aplicaciones Científicas De Investigación

Peptide Synthesis and Drug Delivery :

- Synthesis of corticotropin peptides, where derivatives related to the amino acid sequence of corticotropin were synthesized, using Z-D-Val-Lys(Z)-OH or similar structures (Inouye & Watanabe, 1977).

- Development of lysosomal cleavable dipeptides for drug delivery, as in the case of doxorubicin immunoconjugates using a peptide linker similar to Z-D-Val-Lys(Z)-OH (Dubowchik et al., 2002).

- The study of tripeptide inhibitors, such as Z-Val-Ala-Asp(OMe)-CH2F, in reducing myocardial reperfusion injury, which is relevant to the applications of Z-D-Val-Lys(Z)-OH in medical therapeutics (Yaoita et al., 1998).

Nanotechnology and Materials Science :

- Engineering of silver nanoparticles using oligopeptides, where peptides similar in structure to Z-D-Val-Lys(Z)-OH were utilized in the formation of organogels and subsequent mineralization with silver nanoparticles (Mantion et al., 2008).

- Fabrication of complex titania architectures using L-Valine-based oligopeptides for gelation and templating, indicative of the potential application of Z-D-Val-Lys(Z)-OH in the formation of hierarchical nanostructures (Mantion & Taubert, 2007).

Biochemistry and Molecular Biology :

- Studies in enzymatic synthesis of oligopeptides, where Z-D-Val-Lys(Z)-OH type structures were synthesized using papain-catalyzed reactions, highlighting its role in biological synthesis processes (Chou et al., 1978).

- Research on Z-DNA, a left-handed duplex form of DNA, where the role of Z-structured DNA in gene regulation and molecular biology is explored, although not directly related to Z-D-Val-Lys(Z)-OH, it shows the broader context of 'Z' configurations in biological molecules (Rich et al., 1984).

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O7/c1-19(2)23(30-27(35)37-18-21-13-7-4-8-14-21)24(31)29-22(25(32)33)15-9-10-16-28-26(34)36-17-20-11-5-3-6-12-20/h3-8,11-14,19,22-23H,9-10,15-18H2,1-2H3,(H,28,34)(H,29,31)(H,30,35)(H,32,33)/t22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSBQFKNHQTXCY-XZOQPEGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Val-Lys(Z)-OH | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1S)-1-methyl-2-oxocyclohexyl]-1,2,3,3a,4,5,6,7-octahydroindene-4-carboxylate](/img/structure/B576350.png)

![tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B576360.png)